I-BET432

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H21N3O3 |

|---|---|

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

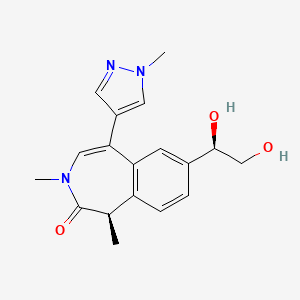

(1R)-7-[(1R)-1,2-dihydroxyethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1H-3-benzazepin-2-one |

InChI |

InChI=1S/C18H21N3O3/c1-11-14-5-4-12(17(23)10-22)6-15(14)16(9-20(2)18(11)24)13-7-19-21(3)8-13/h4-9,11,17,22-23H,10H2,1-3H3/t11-,17+/m1/s1 |

InChI-Schlüssel |

CJVJSGBELMMESS-DIFFPNOSSA-N |

Isomerische SMILES |

C[C@@H]1C2=C(C=C(C=C2)[C@H](CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C |

Kanonische SMILES |

CC1C2=C(C=C(C=C2)C(CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

I-BET432: A Deep Dive into its Mechanism of Action in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

I-BET432 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant potential in oncological applications. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its molecular interactions, impact on key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from preclinical studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development.

Core Mechanism of Action: Targeting BET Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is critical for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby initiating and elongating transcription of target genes.[3]

In many cancers, the aberrant activity of BET proteins drives the expression of key oncogenes, most notably c-MYC, and contributes to pro-survival signaling pathways such as the NF-κB pathway. This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This disruption of the BET-chromatin interaction leads to the transcriptional repression of BET target genes, resulting in cell cycle arrest, apoptosis, and reduced tumor growth.

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound from preclinical studies.

| Parameter | Target | Value | Reference |

| pIC50 | BRD4 (BD1) | 7.5 | |

| pIC50 | BRD4 (BD2) | 7.2 | |

| pIC50 | MCP-1 (human whole blood) | 7.4 | |

| pIC50 | hERG | <4.3 |

Impact on Key Signaling Pathways

Downregulation of the c-MYC Oncogene

The c-MYC proto-oncogene is a master transcriptional regulator that is dysregulated in a wide range of human cancers. Its expression is highly dependent on BET protein function, particularly BRD4, which binds to the super-enhancers that drive c-MYC transcription. This compound, by displacing BRD4 from these regulatory regions, leads to a rapid and potent downregulation of c-MYC transcription and subsequent suppression of the MYC-driven transcriptional program. This is a primary mechanism by which this compound exerts its anti-proliferative effects.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. BET proteins, including BRD4, have been shown to be co-activators of NF-κB-dependent transcription. One of the key subunits of NF-κB, RelA, can be acetylated, creating a binding site for the bromodomains of BRD4. By inhibiting this interaction, this compound can attenuate the transcriptional activity of NF-κB, leading to the downregulation of pro-inflammatory and anti-apoptotic genes. Interestingly, resistance to some BET inhibitors has been linked to the reactivation of the NF-κB pathway, suggesting that combination therapies targeting both BET proteins and NF-κB signaling may be a promising therapeutic strategy.

References

An In-depth Technical Guide on I-BET Inhibitors for Inflammation

Authored for: Researchers, Scientists, and Drug Development Professionals

November 27, 2025

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. The transcriptional control of inflammatory gene expression is a key regulatory node and a promising target for therapeutic intervention. The Bromodomain and Extra-Terminal domain (BET) family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—have emerged as critical epigenetic readers that orchestrate the expression of key inflammatory genes.[1] These proteins use their tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[2]

Small molecule inhibitors targeting BET proteins have shown significant promise in preclinical models of inflammation. This guide focuses on the I-BET class of inhibitors, with a particular emphasis on the well-characterized compounds I-BET762 (also known as Molibresib or GSK525762) and I-BET151. These molecules serve as representative examples of the broader I-BET series in modulating inflammatory responses. They have been shown to potently suppress the production of pro-inflammatory proteins in activated macrophages and protect against inflammation in vivo.[3] This document provides a comprehensive overview of their mechanism of action, quantitative efficacy, detailed experimental protocols, and the core signaling pathways they modulate.

Core Mechanism of Action: Epigenetic Regulation

The primary mechanism of I-BET inhibitors is the competitive binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[2] This action displaces BET proteins, particularly BRD4, from chromatin.[4]

In the context of inflammation, many pro-inflammatory genes are considered "secondary response genes." Their activation requires chromatin remodeling to allow for the binding of transcription factors. Following an inflammatory stimulus like Lipopolysaccharide (LPS), histone acetylation increases at the promoter and enhancer regions of these genes. This acetylation serves as a docking site for BET proteins, which then recruit transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb), to release paused RNA Polymerase II and drive robust gene expression.

I-BET inhibitors disrupt this scaffold, effectively preventing the recruitment of the elongation machinery. This leads to a selective suppression of a subset of inflammatory genes without broadly affecting global transcription, which minimizes off-target effects.

References

An In-Depth Technical Guide for Scientific Researchers and Drug Development Professionals on the Core Mechanisms, Experimental Applications, and Therapeutic Potential of I-BET432.

This guide provides a comprehensive overview of this compound, a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of this compound, its impact on critical signaling pathways, and detailed protocols for its experimental application.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

To facilitate the discoverability of research pertaining to this compound and related BET inhibitors, the following long-tail keywords are provided. These phrases are tailored to the specific queries of scientists in the fields of oncology, epigenetics, and drug discovery.

-

Mechanism of Action & Target Engagement:

-

This compound mechanism of action in cancer cells

-

How does this compound inhibit BRD4 bromodomains?

-

This compound binding affinity for BRD2, BRD3, and BRD4

-

Displacement of BRD4 from chromatin by this compound

-

This compound effect on c-MYC transcription and expression

-

Downregulation of oncogenes by pan-BET inhibitors

-

This compound targeting of super-enhancers in solid tumors

-

Epigenetic modulation by this compound in hematological malignancies

-

-

Signaling Pathways:

-

This compound suppression of the NF-κB signaling pathway

-

Impact of this compound on JAK-STAT signaling in immune cells

-

This compound and its role in inflammatory gene expression

-

Cross-talk between BET inhibition and MAPK signaling pathways

-

Investigating this compound's effect on cell cycle regulation

-

-

Preclinical & In Vivo Studies:

-

This compound in vivo efficacy in xenograft models of lung cancer

-

Oral bioavailability and pharmacokinetics of this compound in rats

-

Dosing and schedule for this compound in preclinical animal studies

-

Tumor growth inhibition by this compound in patient-derived xenografts

-

Combination therapy of this compound with standard-of-care agents

-

-

Experimental Protocols & Assays:

-

Cell viability assay protocol for this compound treatment

-

Western blot protocol for detecting BRD4 and c-MYC changes after this compound

-

ChIP-seq protocol to assess BRD4 occupancy with this compound

-

Quantitative PCR analysis of gene expression following this compound treatment

-

In vitro bromodomain binding assay for this compound

-

-

Therapeutic Applications & Drug Development:

-

This compound as a potential therapeutic for triple-negative breast cancer

-

Development of this compound for the treatment of acute myeloid leukemia

-

Structure-activity relationship of benzoazepinone BET inhibitors

-

Overcoming resistance to BET inhibitors in cancer therapy

-

Clinical trial landscape for pan-BET inhibitors in oncology

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant pan-BET inhibitors. This information is crucial for experimental design and interpretation.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | pIC50 |

| BRD4 BD1 | Biochemical Assay | 7.5 |

| BRD4 BD2 | Biochemical Assay | 7.2 |

| Human Whole Blood MCP-1 | Cellular Assay | 7.4 |

| hERG | Safety Assay | <4.3 |

Table 2: Comparative IC50 Values of Pan-BET Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | (Data not publicly available in extensive tables) | - | - |

| JQ1 | MM.1S | Multiple Myeloma | 114 |

| MV4;11 | Acute Myeloid Leukemia | 33 | |

| LNCaP | Prostate Cancer | >5000 | |

| I-BET762 (GSK525762) | Ty-82 | NUT Midline Carcinoma | 9 |

| OPM-2 | Multiple Myeloma | 400 | |

| Kelly | Neuroblastoma | 1500 | |

| OTX015 (Birabresib) | LNCaP | Prostate Cancer | 191 |

| PC3 | Prostate Cancer | 291 |

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here are for comparative purposes.

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Key Findings |

| Rat | Oral | Good oral bioavailability. |

| Dog | Oral | Good oral bioavailability. |

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are typically found in specific medicinal chemistry publications.

Key Signaling Pathways Modulated by this compound

This compound, as a pan-BET inhibitor, exerts its effects by disrupting the interaction of BET proteins with acetylated histones, leading to the modulation of several critical signaling pathways implicated in cancer and inflammation.

The c-MYC Oncogene Pathway

One of the most well-documented effects of BET inhibition is the suppression of the c-MYC oncogene. BRD4, a primary target of this compound, is a critical co-activator of c-MYC transcription. By displacing BRD4 from the c-MYC promoter and enhancer regions, this compound effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.

Caption: this compound inhibits BRD4, disrupting c-MYC transcription and promoting apoptosis.

The NF-κB Inflammatory Pathway

BET proteins, particularly BRD2 and BRD4, play a significant role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[1] this compound can suppress the transcription of NF-κB target genes, which are involved in producing pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[2][3][4][5] This mechanism is particularly relevant for the potential application of this compound in inflammatory diseases and certain cancers where NF-κB is constitutively active.

Caption: this compound inhibits BRD4, suppressing NF-κB-mediated inflammatory gene expression.

The JAK-STAT Signaling Pathway

Recent evidence suggests a role for BET proteins in the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and differentiation. BET inhibitors have been shown to suppress the transcription of a subset of cytokine-induced STAT target genes. This suggests that this compound could modulate immune responses and have therapeutic potential in diseases driven by aberrant JAK-STAT signaling.

Caption: this compound may indirectly modulate JAK-STAT signaling by inhibiting BRD4's co-activator function.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for fundamental assays used to characterize the activity of this compound.

Experimental Workflow: Cell-Based Assays

A typical workflow for in vitro evaluation of this compound involves a series of assays to determine its effects on cell viability, target engagement, and downstream signaling.

Caption: A general experimental workflow for characterizing this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Addition of Reagent:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. After incubation, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.

-

For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for BRD4 and c-MYC

Objective: To assess the effect of this compound on the protein levels of BRD4 and its downstream target, c-MYC.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-MYC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by boiling.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-BRD4, anti-c-MYC, and loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of BRD4 and c-MYC to the loading control.

Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)

Objective: To determine the genome-wide occupancy of BRD4 and the effect of this compound on its chromatin binding.

Principle: Protein-DNA complexes are cross-linked, the chromatin is sheared, and an antibody specific to the protein of interest (BRD4) is used to immunoprecipitate the complexes. The associated DNA is then purified and sequenced.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin with the anti-BRD4 antibody overnight at 4°C. Add magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the BRD4 binding profiles between this compound-treated and vehicle-treated samples to identify regions where BRD4 occupancy is altered.

References

- 1. trepo.tuni.fi [trepo.tuni.fi]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

I-BET432 and Its Role in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of epigenetic research, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a significant class of therapeutic agents.[1] These small molecules modulate gene expression by targeting key epigenetic "readers," thereby influencing oncogenic and inflammatory signaling pathways.[1][2] This technical guide provides an in-depth exploration of I-BET432, a potent BET inhibitor. It covers its core mechanism of action, its impact on critical signaling pathways, and detailed experimental protocols for its evaluation. This document is designed to be a valuable resource, offering both foundational knowledge and practical insights into this dynamic field of study.

Introduction: BET Proteins in Epigenetic Regulation

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[2] They play a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails, a key marker of active chromatin.[1] This interaction facilitates the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. BRD4, the most extensively studied member, is often found at super-enhancers, which are clusters of enhancers that drive high-level expression of genes essential for cell identity and, in disease states, oncogenesis, such as the MYC proto-oncogene.

This compound: A Pan-BET Inhibitor

This compound is a potent, orally bioavailable small molecule inhibitor of the BET family of proteins. It functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, effectively displacing them from chromatin. This action prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression. This compound targets both the N-terminal (BD1) and C-terminal (BD2) bromodomains of BRD4, classifying it as a pan-BET inhibitor.

Core Mechanism of Action

The primary mechanism of this compound involves the disruption of the interaction between BET proteins and acetylated chromatin. By occupying the bromodomain hydrophobic pocket, this compound prevents the "reading" of acetylated lysine marks on histones. This leads to the dissociation of BRD4 and its associated transcriptional elongation machinery from promoters and super-enhancers, resulting in a significant downregulation of a specific subset of genes, many of which are involved in cell proliferation, survival, and inflammation.

Impact on Key Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate critical signaling pathways implicated in cancer and inflammation.

-

Oncogenic Signaling: A primary target of BET inhibitors is the MYC oncogene, which is frequently overexpressed in various cancers. BRD4 is essential for the high-level transcription of MYC through its binding to super-enhancers. By displacing BRD4, this compound effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. Other key survival genes like BCL2 are also suppressed.

-

Inflammatory Signaling: BET proteins regulate the expression of pro-inflammatory genes. For instance, they are involved in the induction of inflammatory cytokines and chemokines following stimuli like bacterial lipopolysaccharide (LPS). This regulation is often linked to the NF-κB pathway, where BRD4 can interact with the acetylated RelA subunit to drive target gene expression. This compound can attenuate this response, demonstrating potent anti-inflammatory effects.

-

Other Pathways: Emerging evidence suggests BET inhibitors can also impact STAT signaling, another pathway often constitutively active in cancers like DLBCL. They have also been shown to downregulate PD-L1 and VEGF expression, suggesting potential roles in immuno-oncology and anti-angiogenesis.

Quantitative Data Presentation

The potency of this compound has been characterized through various assays. The pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), is a common measure of inhibitor potency.

| Target | Assay Type | pIC50 | IC50 (approx. nM) | Source |

| BRD4 Bromodomain 1 (BD1) | Biochemical Assay | 7.5 | 32 | |

| BRD4 Bromodomain 2 (BD2) | Biochemical Assay | 7.2 | 63 | |

| MCP-1 Release | Human Whole Blood | 7.4 | 40 | |

| hERG | Ion Channel Assay | <4.3 | >50,000 |

Note: The lower pIC50 for hERG indicates minimal activity against this anti-target, suggesting a favorable safety profile in this regard.

Detailed Experimental Protocols

Evaluating the effects of this compound requires a suite of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of BRD4 and assess how they are altered by this compound treatment.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency and treat with the desired concentration of this compound or vehicle control (DMSO) for the specified time.

-

Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rocking to crosslink proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

-

Chromatin Preparation: Wash cells with ice-cold PBS. Scrape and collect the cells. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Sonication: Sonicate the chromatin to shear DNA into fragments of approximately 200-500 bp. Optimization of sonication conditions is critical. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

-

Immunoprecipitation: Dilute the chromatin sample with ChIP dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and rotate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic separator and wash sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads using an elution buffer (e.g., containing SDS). Reverse the crosslinks by incubating at high temperature (e.g., 65-95°C) for several hours to overnight, often in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using spin columns or phenol/chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Perform differential binding analysis to compare this compound-treated samples with controls.

Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to quantify the expression levels of specific target genes (e.g., MYC) following this compound treatment.

Methodology:

-

Cell Treatment & RNA Extraction: Treat cells with this compound as described previously. Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.

-

RNA Quality Control: Assess RNA purity (A260/A280 ratio) and integrity (e.g., via gel electrophoresis or Bioanalyzer).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Primer Design: Design primers for target genes (MYC, BCL2) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. Run reactions in triplicate.

-

Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the comparative Cq (ΔΔCq) method. Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq). Then, normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq). The fold change in expression is calculated as 2-ΔΔCq.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity to determine the cytotoxic effects of this compound and calculate its IC50 value.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a powerful chemical tool and potential therapeutic agent for diseases driven by epigenetic dysregulation. Its mechanism of action, centered on the inhibition of BET protein binding to chromatin, leads to the transcriptional repression of key oncogenes and inflammatory mediators. The protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the biological effects of this compound and other BET inhibitors, facilitating further exploration into their therapeutic applications in oncology and beyond.

References

An In-depth Technical Guide to the Discovery and Synthesis of Molibresib (I-BET-762)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molibresib, also known as I-BET-762 and GSK525762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Developed by GlaxoSmithKline, it has been investigated for the treatment of various cancers, including nuclear protein in testis (NUT) carcinoma, and other solid and hematologic malignancies.[3][4] This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical data of Molibresib. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate further research and development.

Discovery and Mechanism of Action

Molibresib was identified through the optimization of a benzodiazepine scaffold, leading to a potent inhibitor of the BET family of bromodomains, specifically BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine binding pockets of BET proteins, Molibresib displaces them from chromatin, leading to the disruption of transcriptional programs that are critical for cancer cell proliferation and survival. Notably, BET inhibitors have been shown to downregulate the expression of key oncogenes such as MYC. Preclinical studies have demonstrated that Molibresib inhibits the proliferation of a variety of human cancer cell lines.

Signaling Pathway

BET proteins, particularly BRD4, are critical for the transcription of genes regulated by super-enhancers, including many oncogenes. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. Molibresib competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones and the subsequent recruitment of the transcriptional machinery. This leads to the suppression of oncogenic gene expression, such as MYC, and subsequent cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

Molibresib has been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of Molibresib

| Target | Assay Format | Value | Reference |

| BRD2 | TR-FRET | IC50 = 32.5 nM | |

| BRD3 | TR-FRET | IC50 = 42.4 nM | |

| BRD4 | TR-FRET | IC50 = 36.1 nM | |

| BRD2 | Binding Assay | Kd = 50.5 - 61.3 nM | |

| BRD3 | Binding Assay | Kd = 50.5 - 61.3 nM | |

| BRD4 | Binding Assay | Kd = 50.5 - 61.3 nM | |

| BRD4 BD1 | pIC50 | 7.5 | |

| BRD4 BD2 | pIC50 | 7.2 |

Table 2: Cellular Activity of Molibresib

| Cell Line | Assay | Value | Reference |

| HepG2 | ApoA1 Reporter | EC50 = 700 nM | |

| Human Whole Blood | MCP-1 Inhibition | pIC50 = 7.4 | |

| Various Solid Tumors | Cell Growth Inhibition | Median IC50 = 50-1698 nM | |

| NUT Midline Carcinoma (NMC) | Cell Growth Inhibition | Median IC50 = 50 nM |

Table 3: Pharmacokinetic Properties of Molibresib

| Species | Parameter | Value | Reference |

| Human | Tmax | ~2 hours | |

| Human | t1/2 | 3-7 hours | |

| Rat | Oral Bioavailability | Good | |

| Dog | Oral Bioavailability | Good |

Synthesis of Molibresib

The synthesis of Molibresib (2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(methyloxy)-4H-triazolo[4,3-a]benzodiazepin-4-yl]-N-ethylacetamide) has been described as a concise four-step process starting from a commercially available ketone. A key step in the synthesis involves the oxidative activation of a thiolactam to form a methyltriazolobenzodiazepine core.

Synthetic Scheme

Experimental Protocol (Conceptual)

While a detailed, step-by-step protocol for the entire synthesis is proprietary, the following outlines the key transformations based on published information.

-

Preparation of the Thiolactam Intermediate: The commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone is converted to the corresponding thiolactam in a two-step process. This likely involves an initial acylation followed by thionation.

-

Formation of the Methyltriazolobenzodiazepine Core: The thiolactam is subjected to an oxidative activation using an agent like peracetic acid in the presence of acetylhydrazide. This leads to the formation of a sulfenic acid intermediate which then undergoes cyclocondensation to form the triazole ring fused to the benzodiazepine core.

-

Amide Coupling: The resulting intermediate, which contains a carboxylic acid or a reactive derivative at the 4-position, is coupled with ethylamine to form the final N-ethylacetamide side chain of Molibresib.

Key Experimental Protocols

TR-FRET Assay for BET Bromodomain Inhibition

This assay is used to determine the potency of compounds in inhibiting the interaction between a BET bromodomain and an acetylated histone peptide.

Materials:

-

GST-tagged BRD protein (e.g., BRD4(BD1))

-

Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

-

LanthaScreen™ Tb-anti-GST antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., FITC or APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Test compound (Molibresib)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Molibresib in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of the GST-tagged BRD protein and the Tb-anti-GST antibody to each well.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add a solution of the biotinylated H4K16ac peptide and the streptavidin-conjugated acceptor to each well.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for Terbium donor and FITC acceptor).

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based MCP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1), an inflammatory chemokine, in a relevant cell line.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (Molibresib)

-

Human MCP-1 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using an agent like PMA (phorbol 12-myristate 13-acetate), if required by the specific protocol.

-

Pre-treat the cells with serial dilutions of Molibresib for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce MCP-1 production.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for MCP-1 inhibition by fitting the data to a dose-response curve.

Conclusion

Molibresib (I-BET-762) is a well-characterized BET inhibitor with potent biochemical and cellular activity. Its oral bioavailability and demonstrated preclinical efficacy have positioned it as a significant clinical candidate for the treatment of various cancers. This technical guide provides a comprehensive summary of the publicly available data on Molibresib, including its discovery, mechanism of action, synthesis, and key preclinical data. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers in the field of epigenetics and drug discovery. Further investigation into the detailed synthetic route and optimization of its therapeutic application remains an active area of research.

References

I-BET432: A Technical Guide to a Potent BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-BET432 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By targeting the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4, this compound effectively disrupts key transcriptional programs implicated in a variety of malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound, serving as a vital resource for researchers in the fields of oncology, immunology, and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name (R)-7-((R)-1,2-dihydroxyethyl)-1,3-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-benzo[d]azepin-2-one, is a structurally distinct benzoazepinone derivative.[1] Its chemical identity is further defined by the SMILES string O=C1N(C)C=C(C2=CN(C)N=C2)C3=CC(--INVALID-LINK--CO)=CC=C3[C@H]1C.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C18H21N3O3 | [1] |

| Molecular Weight | 327.38 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO |

Pharmacological Properties

This compound is a pan-BET inhibitor with high affinity for the bromodomains of BRD4. Its pharmacological profile highlights its potential as a therapeutic agent.

| Property | Value | Reference |

| Target | BET Bromodomains (BRD4 BD1 and BD2) | |

| pIC50 (BRD4 BD1) | 7.5 | |

| pIC50 (BRD4 BD2) | 7.2 | |

| pIC50 (Human Whole Blood MCP-1) | 7.4 | |

| pIC50 (hERG) | <4.3 | |

| Oral Bioavailability (Rats) | 67% | |

| Oral Bioavailability (Dogs) | 79% |

Mechanism of Action: BET Inhibition and Downstream Signaling

The primary mechanism of action of this compound is the competitive inhibition of the binding of acetylated lysine residues on histone and non-histone proteins to the bromodomains of BET proteins, most notably BRD4. This disruption of protein-protein interactions leads to the displacement of BRD4 from chromatin, subsequently downregulating the transcription of key oncogenes and pro-inflammatory genes.

The c-Myc Signaling Pathway

A critical downstream target of BET inhibition is the proto-oncogene MYC. BRD4 is a key transcriptional co-activator of MYC, and its displacement from the MYC promoter and enhancer regions by this compound leads to a rapid and potent suppression of MYC transcription. This, in turn, inhibits cell proliferation, induces cell cycle arrest, and can lead to apoptosis in cancer cells dependent on MYC signaling.

Experimental Protocols

The following are representative protocols for key experiments involving this compound, based on methodologies commonly employed for the characterization of BET inhibitors. For the specific and detailed protocols used in the development of this compound, please refer to the primary publication: Humphreys PG, et al. J Med Chem. 2022 Nov 24;65(22):15174-15207.

BRD4 Inhibition Assay (AlphaScreen)

This biochemical assay quantifies the ability of this compound to disrupt the interaction between BRD4 and an acetylated histone peptide.

Methodology:

-

Reagents: Recombinant BRD4 bromodomain (e.g., BD1), biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-tag (e.g., anti-His) Acceptor beads.

-

Procedure: a. This compound is serially diluted in assay buffer. b. BRD4 protein and the biotinylated histone peptide are incubated with this compound or vehicle control. c. Donor and Acceptor beads are added to the mixture. d. The plate is incubated in the dark to allow for bead proximity binding. e. The AlphaScreen signal is read on a compatible plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell-Based Proliferation Assay (MTT/CellTiter-Glo)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture: A relevant cancer cell line (e.g., a MYC-dependent line) is cultured under standard conditions.

-

Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with serial dilutions of this compound or vehicle control for a specified period (e.g., 72 hours). c. A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well. d. The absorbance or luminescence is measured on a plate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of BET inhibitors, demonstrating potent activity, oral bioavailability, and a well-defined mechanism of action. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential in oncology and inflammatory diseases. As research progresses, a deeper understanding of its in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating its promising preclinical profile into clinical benefits.

References

Target Validation of I-BET432 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of I-BET432, a potent pan-BET (Bromodomain and Extra-Terminal) family inhibitor, in cancer cell lines. We will delve into the molecular mechanisms, present quantitative data on its cellular effects, and provide detailed experimental protocols for its validation.

Introduction to this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, these proteins are dysregulated, leading to the aberrant expression of oncogenes critical for tumor growth and survival, such as MYC.

This compound is a novel, orally bioavailable small molecule that functions as a pan-BET inhibitor. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, effectively displacing them from chromatin. This displacement leads to the suppression of target gene expression, including key oncogenes, thereby inhibiting cancer cell proliferation and inducing apoptosis.

Data Presentation: Cellular Effects of BET Inhibition

The following tables summarize the quantitative effects of BET inhibitors on cancer cell lines. While specific data for this compound is emerging, the presented data for closely related pan-BET inhibitors illustrates the typical efficacy of this class of compounds.

Table 1: Proliferative Inhibition of Cancer Cell Lines by BET Inhibitors

| Cell Line | Cancer Type | BET Inhibitor | IC50 (µM) | Citation |

| DOHH2 | Follicular Lymphoma | PFI-1 | 5.373 | [1] |

| RL | Follicular Lymphoma | PFI-1 | 20.850 | [1] |

| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~0.25 | [2] |

| SKNO-1 | Acute Myeloid Leukemia | JQ1 | ~0.25 | [2] |

| MOLM13 | Acute Myeloid Leukemia | JQ1 | ~0.5 | [2] |

| MV4-11 | Acute Myeloid Leukemia | JQ1 | ~0.5 | |

| Neuroblastoma Panel (median) | Neuroblastoma | I-BET726 | 0.075 |

Table 2: Induction of Apoptosis by BET Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | BET Inhibitor | Treatment | % Apoptotic Cells (Annexin V+) | Citation |

| Kasumi-1 | Acute Myeloid Leukemia | JQ1 (250 nM) | 3 days | Variable, modest increase | |

| SKNO-1 | Acute Myeloid Leukemia | JQ1 (250 nM) | 3 days | Variable, modest increase | |

| MV4-11 | Acute Myeloid Leukemia | JQ1 (500 nM) | 3 days | Robust increase | |

| Neuroblastoma Cell Lines | Neuroblastoma | I-BET726 (1 µM) | 3 days | Significant increase in sensitive lines |

Table 3: Cell Cycle Arrest Induced by BET Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | BET Inhibitor | Treatment | Cell Cycle Effect | Citation |

| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | 24-48 hours | Rapid G0/G1 arrest | |

| SKNO-1 | Acute Myeloid Leukemia | JQ1 | 24-48 hours | Rapid G0/G1 arrest | |

| Ovarian Cancer Cell Lines | Ovarian Cancer | JQ1 (1 µM) | 24 hours | G0/G1 arrest | |

| Colon Cancer Cell Lines | Colon Cancer | JQ1 | 48 hours | G0/G1 arrest |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the transcriptional program of cancer cells. The primary mechanism involves the inhibition of BRD4, a key member of the BET family, from binding to super-enhancers of critical oncogenes.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed protocols for key experiments are provided below. These are standard methods that can be adapted for the validation of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for MTT cell viability assay.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins like BRD4, MYC, BCL2, and cleaved PARP (a marker of apoptosis) following this compound treatment.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-MYC, anti-BCL2, anti-cleaved PARP, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound treatment reduces the binding of BRD4 to the promoter or enhancer regions of target genes like MYC.

Materials:

-

Treated and control cells

-

Formaldehyde

-

Glycine

-

Lysis and sonication buffers

-

ChIP-grade anti-BRD4 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene regions

Procedure:

-

Cross-linking and Chromatin Shearing: Cross-link proteins to DNA with formaldehyde and quench with glycine. Lyse cells and shear chromatin to fragments of 200-500 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with anti-BRD4 antibody or IgG control overnight. Precipitate the antibody-chromatin complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Quantify the amount of target DNA (e.g., MYC enhancer) in the BRD4-immunoprecipitated samples relative to the IgG control and input samples.

Conclusion

The target validation of this compound in cancer cell lines relies on a multi-faceted approach. By demonstrating its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest, coupled with mechanistic studies showing the downregulation of key oncogenes like MYC and BCL2, a strong case for its therapeutic potential can be built. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these critical validation studies. The consistent findings across various cancer types for pan-BET inhibitors underscore the promise of this compound as a broad-spectrum anti-cancer agent.

References

The Pharmacokinetic Profile of I-BET432: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic properties of I-BET432, a potent Bromodomain and Extra-Terminal (BET) inhibitor. This compound targets the N-terminal bromodomain (BD1) and the C-terminal bromodomain (BD2) of BRD4 with pIC50 values of 7.5 and 7.2, respectively, positioning it as a promising oral candidate for oncology and inflammatory diseases.[1] This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support ongoing research and development efforts.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical studies in rats and dogs. The data highlights the compound's favorable oral bioavailability in these species.[1]

| Parameter | Rat | Dog |

| Oral (PO) Dose | 3 mg/kg | 1.5 mg/kg |

| Intravenous (IV) Dose | 1 mg/kg | 0.5 mg/kg |

| Clearance (CLb) (mL/min/kg) | 26 | 28 |

| Unbound Clearance (CLb,u) (mL/min/kg) | 38 | 20 |

| Volume of Distribution at Steady State (Vss) (L/kg) | 1.3 | 2.7 |

Mechanism of Action: BET Inhibition

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This action prevents BET proteins from binding to acetylated histones on chromatin, thereby inhibiting the recruitment of transcriptional machinery, such as the positive transcriptional elongation factor complex (P-TEF-b), to the promoters and enhancers of key oncogenes and inflammatory genes like MYC and those regulated by NF-κB.[2][3] This disruption of transcriptional elongation ultimately leads to the downregulation of target gene expression, inducing apoptosis in cancer cells and suppressing inflammatory responses.[2]

Experimental Protocols

While specific, detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available, a general methodology can be inferred from the provided data.

Animal Models and Dosing:

-

Species: Male Sprague-Dawley rats and dogs were likely used, as is standard in preclinical pharmacokinetic testing.

-

Administration: The studies involved both intravenous (IV) and oral (PO) administration to assess absolute bioavailability.

-

Dosing: Rats received 1 mg/kg IV and 3 mg/kg PO, while dogs received 0.5 mg/kg IV and 1.5 mg/kg PO.

Sample Collection and Analysis:

-

Sampling: Blood samples were likely collected at multiple time points post-administration to characterize the concentration-time profile of this compound.

-

Analysis: Plasma concentrations of this compound would have been determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the industry standard for its sensitivity and specificity.

Pharmacokinetic Analysis:

-

The collected plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as clearance (CL), volume of distribution (Vss), and bioavailability.

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study.

In Vitro Activity

In addition to its potent inhibition of BRD4, this compound has demonstrated activity in cellular assays. It inhibits the production of monocyte chemoattractant protein-1 (MCP-1) in human whole blood with a pIC50 of 7.4. Furthermore, the inhibitor shows a low potential for off-target effects, with a pIC50 of less than 4.3 for the hERG channel, suggesting a favorable cardiac safety profile.

Discussion and Future Directions

The preclinical pharmacokinetic data for this compound in rats and dogs demonstrate that the compound possesses properties suitable for an oral drug candidate, including good bioavailability. Its potent on-target activity, coupled with a promising safety profile, warrants further investigation. Future studies should aim to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including identifying major metabolites and metabolic pathways. Further efficacy and toxicology studies in relevant animal models of cancer and inflammatory diseases will be crucial to support its progression into clinical development. The anti-inflammatory effects of BET inhibitors are significant, with studies showing that a single injection of an I-BET compound can prevent lethal septic shock induced by bacterial lipopolysaccharide (LPS) in vivo. This highlights the therapeutic potential of this compound beyond oncology.

References

Methodological & Application

Application Notes and Protocols for I-BET432 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET432 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating high affinity for the N-terminal bromodomain (BD1) and the C-terminal bromodomain (BD2) of BRD4.[1] As a key epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, particularly of oncogenes and pro-inflammatory cytokines. By competitively binding to the acetyl-lysine recognition pockets of BRD4, this compound displaces it from chromatin, leading to the suppression of target gene expression. This mechanism of action makes this compound a promising candidate for investigation in various oncology and inflammatory disease models.

These application notes provide detailed protocols for in vitro studies designed to characterize the activity of this compound, including its effects on cell viability, target engagement, and downstream signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: this compound Inhibitory Activity

| Target | Assay Type | pIC50 | IC50 (nM) |

| BRD4 BD1 | Biochemical Assay | 7.5 | 31.6 |

| BRD4 BD2 | Biochemical Assay | 7.2 | 63.1 |

| Human Whole Blood MCP-1 | Cell-based Assay | 7.4 | 39.8 |

| hERG | Electrophysiology Assay | < 4.3 | > 50,000 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for specific cancer cell line IC50 values for this compound were not available in the public domain at the time of this search.

Mandatory Visualization

References

Application Notes: I-BET432 in Cell-Based Assays

Introduction

I-BET432 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[2][3][4] They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci, including promoters and super-enhancers that drive the expression of key oncogenes and inflammatory genes.[5]

Mechanism of Action

The primary mechanism of action for this compound involves competitive binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. This compound specifically inhibits the N-terminal (BD1) and C-terminal (BD2) bromodomains of BRD4. By occupying these pockets, this compound prevents BET proteins from tethering to chromatin. This displacement disrupts the formation of essential transcriptional complexes, leading to the suppression of target gene expression. Notably, genes regulated by super-enhancers, such as the prominent oncogene MYC, are particularly sensitive to BET inhibition. The resulting downregulation of oncogenic and pro-inflammatory gene networks makes this compound a valuable tool for research in oncology and inflammatory diseases.

Key Cell-Based Assays for this compound

Several cell-based assays are critical for characterizing the activity and mechanism of this compound. These include:

-

Cell Viability/Proliferation Assays: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate key parameters like the half-maximal inhibitory concentration (IC50).

-

Western Blot Analysis: To quantify the dose- and time-dependent effects of this compound on the protein levels of its downstream targets (e.g., c-MYC) and markers of apoptosis (e.g., cleaved PARP).

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA expression levels of BET-dependent genes.

-

Chromatin Immunoprecipitation (ChIP): To directly assess whether this compound displaces BET proteins from specific chromatin regions, such as the enhancers or promoters of target genes.

Data Presentation: this compound Inhibitory Activity

Quantitative data from experiments should be tabulated for clarity and comparative analysis.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| BRD4 Bromodomain 1 (BD1) | Biochemical Assay | pIC50 = 7.5 | |

| BRD4 Bromodomain 2 (BD2) | Biochemical Assay | pIC50 = 7.2 |

| Human Whole Blood MCP-1 | Cell-Based Assay | pIC50 = 7.4 | |

Table 2: Example IC50 Values of BET Inhibitors in Cancer Cell Lines (for comparison) Note: The following values are for the well-characterized BET inhibitor JQ1 and serve as a reference. Researchers must determine the specific IC50 values for this compound in their cell lines of interest.

| Cell Line | Cancer Type | BET Inhibitor | IC50 (µM) | Reference |

| MYC-high PDAC cells | Pancreatic Cancer | JQ1 | 2.3 ± 0.8 | |

| MYC-low PDAC cells | Pancreatic Cancer | JQ1 | 39.2 ± 16 | |

| LNCaP | Prostate Cancer | iBET | 0.44 ± 0.05 | |

| Du145 | Prostate Cancer | iBET | 1.8 ± 0.1 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol determines the effect of this compound on cell viability and is used to calculate the IC50 value.

Materials:

-

Cell line of interest (e.g., MV4-11, Kelly, SK-N-AS)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only for background control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For MTS, read at ~490 nm.

-

Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability against the log concentration of this compound and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is for assessing changes in the expression of key proteins like c-MYC following this compound treatment.

Materials:

-

6-well plates

-

This compound and DMSO

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD camera)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., based on the IC50 value) and a vehicle control for a specified time (e.g., 6, 24, 48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, then scrape and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities using image analysis software, normalizing to a loading control like GAPDH or β-actin.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in mRNA levels of this compound target genes.

Materials:

-

Cells treated as in the Western Blot protocol

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (e.g., for MYC, HEXIM1, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described for Western Blotting. A shorter time course (e.g., 3, 6, 12 hours) is often sufficient to detect transcriptional changes.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Quantify the RNA and synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should include cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix. Include no-template controls.

-

Data Acquisition: Run the plate on a qPCR instrument using a standard thermal cycling protocol.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene. Compare the normalized expression in this compound-treated samples to the vehicle-treated control.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol determines if this compound reduces the binding of BRD4 to specific gene regulatory regions.

Materials:

-

Cells cultured in 10-15 cm dishes

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease (MNase)

-

ChIP-grade anti-BRD4 antibody and Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR materials (as above) with primers for target loci (e.g., MYC enhancer) and a negative control region.

Procedure:

-

Cross-linking: Treat cells with this compound or vehicle for a specified time (e.g., 90 minutes). Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-700 bp using sonication or MNase digestion.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the lysate overnight at 4°C with the anti-BRD4 antibody or an IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-links and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the immunoprecipitated DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using the purified DNA as a template. Use primers designed for the MYC enhancer region and a negative control region (a gene desert).

-

Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the BRD4 IP and IgG control samples. A significant reduction in the % input for the MYC enhancer in this compound-treated cells compared to the vehicle control indicates target engagement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for I-BET432 in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of I-BET432 (also known as I-BET762, GSK525762, and molibresib) in preclinical animal models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this BET inhibitor.

Introduction to this compound